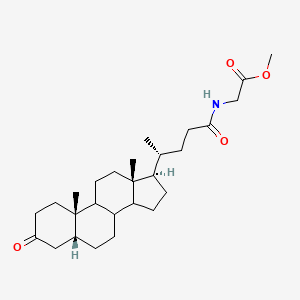
3-Dehydrolithocholylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dehydrolithocholylglycine, also known as this compound, is a useful research compound. Its molecular formula is C27H43NO4 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Metabolic Disease
Bile acids, including 3-Dehydrolithocholylglycine, play significant roles in lipid and glucose metabolism. They function as signaling molecules that can influence metabolic pathways and energy expenditure. Research has indicated that specific bile acids are associated with metabolic diseases such as type 2 diabetes mellitus (T2DM). For instance, a study demonstrated that certain bile acids correlate with T2DM, highlighting the potential of bile acid derivatives like this compound in understanding and potentially treating metabolic disorders .
Case Study: Bile Acids and Type 2 Diabetes
- Objective : To investigate circulating levels of bile acids in T2DM patients.
- Method : A clinical case-control study comparing age- and gender-matched T2DM patients with non-diabetics.
- Findings : Several bile acids, including those derived from lithocholic acid, were found to be significantly altered in T2DM patients, suggesting a role for these compounds in disease pathology .
Drug Metabolism
This compound is implicated in the modulation of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are crucial for drug metabolism. Variations in the expression of these enzymes can significantly affect pharmacokinetics and drug efficacy.
Case Study: CYP3A Expression in Liver Diseases
- Objective : To assess how liver diseases affect CYP3A expression and activity.
- Method : Analysis of liver samples from patients with nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).
- Findings : The expression of CYP3A4 was found to be reduced in liver diseases, impacting the metabolism of drugs that are substrates for this enzyme. This indicates that bile acid derivatives like this compound could influence drug metabolism through their effects on CYP3A enzymes .
Microbiome Interactions
Emerging research suggests that bile acids, including this compound, may play a role in gut microbiota composition and function. The interaction between bile acids and gut microbiota is critical for maintaining gut health and influencing systemic metabolism.
Case Study: Bile Acids and Gut Microbiota
- Objective : To evaluate changes in bile acid profiles following microbiota-targeted therapies.
- Method : Patients with recurrent Clostridioides difficile infection (CDI) were treated with a microbiota restoration therapy.
- Findings : Post-treatment analysis revealed alterations in fecal bile acid profiles, suggesting that interventions targeting gut microbiota can modify bile acid metabolism and potentially enhance therapeutic outcomes .
Summary of Applications
The applications of this compound span several critical areas of research:
特性
CAS番号 |
84573-10-4 |
|---|---|
分子式 |
C27H43NO4 |
分子量 |
445.6 g/mol |
IUPAC名 |
methyl 2-[[(4R)-4-[(5R,10S,13R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C27H43NO4/c1-17(5-10-24(30)28-16-25(31)32-4)21-8-9-22-20-7-6-18-15-19(29)11-13-26(18,2)23(20)12-14-27(21,22)3/h17-18,20-23H,5-16H2,1-4H3,(H,28,30)/t17-,18-,20?,21-,22?,23?,26+,27-/m1/s1 |
InChIキー |
SFARYJOHXPGZSY-PKQKRZTHSA-N |
SMILES |
CC(CCC(=O)NCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)OC)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
正規SMILES |
CC(CCC(=O)NCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
同義語 |
3-dehydrolithocholylglycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















